1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-amino-3-methylpiperidine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride
- 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 3-(4-methylpiperazin-1-yl)propan-1-amine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its amino group and piperidine ring make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(4-amino-3-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-9(12)11-5-4-8(10)7(2)6-11/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
FTXFVAJXLNRRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(C(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.